4-(Piperidin-4-yl)pyridazine dihydrochloride

Factor XIa inhibition Anticoagulant drug discovery Pyridazine regioisomer SAR

4-(Piperidin-4-yl)pyridazine dihydrochloride (CAS 2174007-77-1, molecular formula C₉H₁₅Cl₂N₃, MW 236.14 g/mol) is a heterocyclic chemical intermediate that combines a pyridazine ring (a 1,2-diazine) linked at the 4-position to a piperidine ring, supplied as the dihydrochloride salt. The compound belongs to the class of piperidinyl-pyridazine derivatives, a scaffold privileged in drug discovery for targets ranging from stearoyl-CoA desaturase-1 (SCD1) and factor XIa (FXIa) to dopamine D₂ receptors and acetylcholinesterase.

Molecular Formula C9H15Cl2N3
Molecular Weight 236.14
CAS No. 2174007-77-1
Cat. No. B2718990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Piperidin-4-yl)pyridazine dihydrochloride
CAS2174007-77-1
Molecular FormulaC9H15Cl2N3
Molecular Weight236.14
Structural Identifiers
SMILESC1CNCCC1C2=CN=NC=C2.Cl.Cl
InChIInChI=1S/C9H13N3.2ClH/c1-4-10-5-2-8(1)9-3-6-11-12-7-9;;/h3,6-8,10H,1-2,4-5H2;2*1H
InChIKeyDSIDYGXWSIJTLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(Piperidin-4-yl)pyridazine Dihydrochloride (CAS 2174007-77-1): A Bifunctional Pyridazine-Piperidine Building Block for Medicinal Chemistry Procurement


4-(Piperidin-4-yl)pyridazine dihydrochloride (CAS 2174007-77-1, molecular formula C₉H₁₅Cl₂N₃, MW 236.14 g/mol) is a heterocyclic chemical intermediate that combines a pyridazine ring (a 1,2-diazine) linked at the 4-position to a piperidine ring, supplied as the dihydrochloride salt [1]. The compound belongs to the class of piperidinyl-pyridazine derivatives, a scaffold privileged in drug discovery for targets ranging from stearoyl-CoA desaturase-1 (SCD1) and factor XIa (FXIa) to dopamine D₂ receptors and acetylcholinesterase [2]. Its defining structural feature—the 4-attachment point of pyridazine to piperidine—distinguishes it from isomeric alternatives and establishes a specific vector geometry for downstream synthetic elaboration [3].

Why 4-(Piperidin-4-yl)pyridazine Dihydrochloride Cannot Be Replaced by 3-Isomers, Pyridines, or Free-Base Analogs in Research Procurement


The regioisomeric attachment point of the piperidine ring to pyridazine is not a trivial structural nuance—it dictates the vector geometry of the secondary amine for downstream derivatization and influences electronic properties that affect target binding. In a published head-to-head comparison of pyridazine regioisomers as factor XIa inhibitors, the 4,6-disubstituted pyridazine analog (matching the 4-attachment topology of this compound) exhibited aPTT anticoagulant potency (EC₁.₅ₓ = 3.5 µM) that was 4-fold superior to its 3,5-disubstituted counterpart (EC₁.₅ₓ = 14 µM), despite comparable enzyme binding affinity [1]. Furthermore, pyridazine (pKa = 2.24–2.33) is substantially less basic than pyridine (pKa = 5.23), meaning that the pyridine analog 4-(piperidin-4-yl)pyridine dihydrochloride (CAS 143924-47-4) will exhibit different protonation states at physiological pH, divergent hydrogen-bonding capacity, and distinct metal-chelating behavior [2]. The dihydrochloride salt form of the target compound provides enhanced aqueous solubility and handling stability relative to its free base (CAS 750570-69-5), which is critical for reproducible biological assay conditions [3].

Quantitative Differentiation Evidence for 4-(Piperidin-4-yl)pyridazine Dihydrochloride Against Closest Analogs


4-Pyridazinyl vs 3-Pyridazinyl Regioisomerism: 4-Fold Improvement in Functional Anticoagulant Potency Within Pyridazine Series

In a systematic comparison of pyridazine regioisomers as factor XIa (FXIa) inhibitors, the 4,6-disubstituted pyridazine scaffold—topologically equivalent to the 4-piperidinyl-pyridazine connectivity of the target compound—demonstrated a 4-fold greater functional anticoagulant potency than the 3,5-disubstituted isomer in the activated partial thromboplastin time (aPTT) clotting assay, despite similar enzyme binding affinity [1]. This establishes that the 4-position attachment on pyridazine is not interchangeable with the 3-position for downstream biological activity.

Factor XIa inhibition Anticoagulant drug discovery Pyridazine regioisomer SAR

Pyridazine vs Pyridine Heterocycle: pKa Difference of ~3 Log Units Alters Protonation State, Hydrogen Bonding, and Metal Chelation

The pyridazine ring has a conjugate acid pKa of 2.24–2.33, which is approximately 3 log units lower than pyridine (pKa = 5.23) [1][2]. This means that at physiological pH (7.4), pyridazine is >99.9% unprotonated while pyridine is partially protonated (~0.7% free base). This difference fundamentally alters hydrogen-bond acceptor capacity, metal-chelating geometry (two adjacent nitrogen atoms in pyridazine vs one in pyridine), and the compound's ability to participate in π–π stacking interactions. For the direct comparator 4-(piperidin-4-yl)pyridine dihydrochloride (CAS 143924-47-4), the pyridine ring imparts distinct electronic properties that are not surrogates for pyridazine in target engagement.

Heterocyclic basicity Medicinal chemistry scaffold selection Physicochemical property differentiation

Dihydrochloride Salt vs Free Base: Enhanced Aqueous Solubility and Stability for Reproducible Biological Assay Conditions

The dihydrochloride salt form of 4-(piperidin-4-yl)pyridazine (MW 236.14 g/mol) offers significantly enhanced aqueous solubility compared to its free base counterpart (4-(4-piperidinyl)-pyridazine, CAS 750570-69-5, MW 163.22 g/mol), which lacks the salt counterions . Dihydrochloride salt formation is a well-established strategy in medicinal chemistry to improve the aqueous solubility and crystallinity of piperidine-containing intermediates, enabling accurate solution-phase handling for biological assays, HPLC analysis, and chemical library storage [1]. The free base, by contrast, may exhibit limited aqueous solubility and variable protonation state depending on buffer conditions, introducing assay-to-assay variability.

Salt form selection Aqueous solubility Assay reproducibility Chemical stability

Pyridazine Scaffold Privilege: Subnanomolar Potency Demonstrated in SCD1 and AChE Inhibition by 4-Piperidinyl-Pyridazine Derivatives

The 4-piperidinyl-pyridazine scaffold, for which this compound serves as the simplest unsubstituted core, has been elaborated into inhibitors with single-digit nanomolar potency across multiple target classes. In the SCD1 inhibitor series, pyridazine-based 4-bicyclic heteroaryl-piperidine derivatives achieved rat SCD1 IC₅₀ = 37 nM [1], while related piperazin-1-ylpyridazine-based inhibitors reached mSCD1 IC₅₀ = 14 nM and HepG2 cellular IC₅₀ = 12 nM [2]. In the acetylcholinesterase series, 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives achieved IC₅₀ values as low as 10 nM (electric eel AChE), with 100-fold selectivity over butyrylcholinesterase vs the clinical reference tacrine [3]. These data establish that the pyridazine-piperidine scaffold is a validated, productive starting point for hit-to-lead optimization, in contrast to untested or less-characterized heterocyclic alternatives.

SCD1 inhibition Acetylcholinesterase inhibition Pyridazine scaffold privilege Kinase inhibitor design

Piperidine NH vs Piperazine Scaffold: Single Secondary Amine Provides Selective Derivatization Handle with Defined Basicity

The target compound contains a single secondary amine (piperidine NH) with a predicted pKa of ~9.9 (estimated for 4-substituted piperidine), providing one well-defined site for amide coupling, sulfonylation, reductive amination, or urea formation . In contrast, the piperazine analog 1-(4-pyridazinyl)piperazine or 1-(4-pyridyl)piperazine (CAS 1008-91-9) contains two basic nitrogens (piperazine: predicted pKa₁ ~9.7, pKa₂ ~4.5), introducing chemoselectivity challenges during derivatization and a more complex protonation profile [1]. The monobasic nature of the piperidine scaffold in this compound ensures unambiguous site-selective functionalization at the piperidine nitrogen without requiring protection/deprotection strategies.

Scaffold differentiation Piperidine vs piperazine Selective derivatization pKa prediction

Purity Specification: ≥95% Assured Purity with MDL-Registered Identity Enables Direct Use in SAR Campaigns Without Repurification

The target compound is commercially supplied at a minimum purity of 95% (HPLC) as documented by multiple vendors . The compound is registered with an MDL number (MFCD31616877), ensuring unambiguous structural identity and batch traceability . This purity specification is adequate for direct use in most medicinal chemistry workflows—including amide coupling, reductive amination, and palladium-catalyzed cross-coupling—without prior repurification, which is not guaranteed for lesser-characterized analogs such as 3-(piperidin-4-yl)pyridazine dihydrochloride (CAS 2361678-22-8) that may have variable purity depending on supplier.

Chemical purity Procurement specification Quality assurance Structure-activity relationship

Optimal Application Scenarios for 4-(Piperidin-4-yl)pyridazine Dihydrochloride Based on Verified Differentiation Evidence


Factor XIa and Coagulation Cascade Inhibitor Lead Generation Using the 4-Pyridazinyl Scaffold Vector

For medicinal chemistry teams pursuing anticoagulant discovery with reduced bleeding risk, the 4-piperidinyl-pyridazine dihydrochloride core provides the superior 4,6-disubstituted pyridazine topology that has demonstrated 4-fold better aPTT potency than the 3,5-disubstituted regioisomer in published FXIa inhibitor studies [1]. The free piperidine NH serves as a direct attachment point for P1' and P2' groups, while the unsubstituted pyridazine positions 3, 5, and 6 are available for sequential functionalization via nucleophilic aromatic substitution or metal-catalyzed cross-coupling to explore S1 and S1' pocket interactions. The dihydrochloride salt ensures reliable aqueous solubility for in vitro coagulation assays.

Stearoyl-CoA Desaturase-1 (SCD1) Inhibitor Optimization for Metabolic Disease

The pyridazine-piperidine scaffold has been validated in SCD1 inhibition with cellular IC₅₀ values as low as 12 nM and in vivo efficacy (ED₅₀ = 0.8 mg/kg in rodent models) [2]. Procuring the target compound as an unsubstituted core enables SAR exploration at positions 3 and 6 of the pyridazine ring while retaining the 4-piperidine vector known to be productive for SCD1 binding. Compared to pyridine-based analogs, the pyridazine ring's reduced basicity (ΔpKa ≈ 3) may confer improved metabolic stability and reduced CYP450 inhibition, critical for oral bioavailability optimization.

Acetylcholinesterase Inhibitor Development with Improved BuChE Selectivity Over Tacrine

The pyridazine-piperidine scaffold has yielded AChE inhibitors with 100-fold selectivity over BuChE compared to tacrine, with IC₅₀ values reaching 10 nM [3]. The target compound provides the 4-piperidinyl-pyridazine connectivity that can be elaborated via reductive amination or amide coupling at the piperidine nitrogen, followed by sequential functionalization of the pyridazine ring to optimize potency and CNS penetration. The single secondary amine ensures unambiguous site of derivatization without protection group chemistry, accelerating SAR cycle time.

Parallel Library Synthesis and Fragment-Based Drug Discovery (FBDD)

As a fragment-sized (MW 236.14, heavy atom count 14) bifunctional building block with a single reactive amine handle, the target compound is ideally suited for parallel library synthesis using amide coupling, sulfonylation, or urea formation chemistry . The guaranteed ≥95% purity eliminates the need for pre-chemistry purification, directly compatible with automated liquid handling and high-throughput purification workflows. The pyridazine ring provides two adjacent nitrogen atoms capable of metal chelation and hydrogen bonding, making this a versatile fragment for screening against metalloenzymes, kinases, and GPCRs.

Quote Request

Request a Quote for 4-(Piperidin-4-yl)pyridazine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.